(1S,2R)-2-(Methylamino)cyclopentan-1-ol

Description

Significance of Chiral Amino Alcohols in Asymmetric Synthesis and Catalysis

Chiral 1,2-amino alcohols are a class of organic compounds that have garnered significant attention in the field of chemistry. nih.gov Their importance stems from their prevalence as structural motifs in many pharmaceutical molecules and their utility as ligands in asymmetric catalysis. acs.orgresearchgate.net The synthesis of enantiomerically pure 1,2-amino alcohols is a critical task in organic synthesis, with methods like asymmetric hydrogenation and transfer hydrogenation offering economic and environmental advantages over classical resolution techniques. acs.orgnih.gov These compounds can serve as chiral auxiliaries, guiding the stereochemical outcome of a reaction to produce a desired enantiomer. acs.org The development of efficient synthetic routes to access these chiral building blocks, such as through the ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines, is an area of active research. acs.org

Role of Cyclopentane (B165970) Scaffolds in the Construction of Complex Molecular Architectures

The cyclopentane ring is a fundamental carbocyclic structure found in a vast array of natural products and biologically active molecules. researchgate.netacs.org Despite its simple appearance, the cyclopentane framework is a key structural element in numerous drugs, making it an important scaffold in medicinal chemistry. researchgate.netnih.gov While cyclopentane is flexible, its incorporation into molecular architectures can be a strategic design element. nih.govdigitellinc.com The synthesis of highly substituted cyclopentane cores with specific stereochemistry is crucial for accessing complex molecular targets. researchgate.net Researchers have developed various synthetic methodologies to construct these functionalized five-membered rings, which serve as versatile building blocks in the total synthesis of complex bioactive compounds. acs.org The strategic use of cyclopentane scaffolds allows for the creation of diverse small molecule libraries for drug discovery. nih.gov

Stereochemical Definition and Unique Bifunctional Nature of (1S,2R)-2-(Methylamino)cyclopentan-1-ol

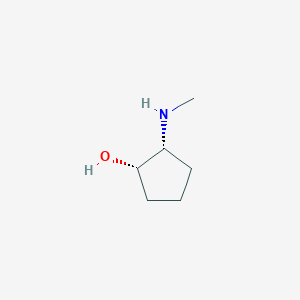

This compound is a specific stereoisomer of 2-(methylamino)cyclopentan-1-ol. The prefixes (1S,2R) define the absolute configuration at the two stereocenters on the cyclopentane ring. This precise spatial arrangement of the hydroxyl and methylamino groups is a key determinant of its chemical properties and potential applications.

The compound possesses a bifunctional nature, containing both a secondary amine (-NH(CH3)) and a primary alcohol (-OH) group. This dual functionality allows it to act as a bidentate ligand, coordinating to metal centers through both the nitrogen and oxygen atoms. This characteristic is particularly valuable in catalysis, where it can create a well-defined chiral environment around a metal catalyst, thereby influencing the stereoselectivity of a reaction.

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C6H13NO | glpbio.comcymitquimica.comlabcompare.com |

| Molecular Weight | 115.17 g/mol | glpbio.comcymitquimica.com |

| Purity | ≥97% | labcompare.com |

| SMILES | CN[C@@H]1CCC[C@@H]1O | labcompare.com |

| CAS Number | 135969-66-3 | glpbio.com |

Overview of Research Paradigms and Synthetic Utility of this compound

While specific research applications for the (1S,2R) stereoisomer are not extensively detailed in publicly available literature, the utility of its closely related analogs provides insight into its potential uses. Chiral amino alcohols with similar structural motifs are widely employed as chiral ligands and auxiliaries in asymmetric synthesis. For instance, the related compound (1R,2R)-2-(methylamino)cyclopentan-1-ol has been cited in patent literature related to the synthesis of CDK inhibitors and other pharmaceuticals. chiralen.com

The general class of chiral 1,2-amino alcohols is known to be effective in a variety of catalytic asymmetric reactions. These include reductions of ketones, additions of organometallic reagents to aldehydes, and other carbon-carbon bond-forming reactions. The bifunctional nature of this compound, with its defined stereochemistry, makes it a promising candidate for use as a chiral ligand in metal-catalyzed processes or as a chiral auxiliary to control the stereochemical outcome of synthetic transformations. Further research into the specific catalytic activity and synthetic applications of this particular stereoisomer could reveal its unique advantages in the synthesis of complex chiral molecules.

Structure

3D Structure

Properties

IUPAC Name |

(1S,2R)-2-(methylamino)cyclopentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-7-5-3-2-4-6(5)8/h5-8H,2-4H2,1H3/t5-,6+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAEYCYRQJINORB-RITPCOANSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCC1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1CCC[C@@H]1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20616-55-1, 135969-66-3 | |

| Record name | Cyclopentanol, 2-(methylamino)-, cis- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20616-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentanol, 2-(methylamino)-, (1S-cis)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135969-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for 1s,2r 2 Methylamino Cyclopentan 1 Ol and Its Stereoisomers

Retrosynthetic Strategies for the Cyclopentane (B165970) Amino Alcohol Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For the cyclopentane amino alcohol scaffold, a primary disconnection can be made at the carbon-nitrogen and carbon-oxygen bonds of the 1,2-amino alcohol functionality.

A common retrosynthetic approach for a 1,2-amino alcohol involves identifying a corresponding keto-amine or an enamine as a key intermediate. For (1S,2R)-2-(Methylamino)cyclopentan-1-ol, this would lead back to 2-(methylamino)cyclopentanone. This intermediate can be further simplified through the disconnection of the methylamino group, leading to 2-aminocyclopentanone, which can conceptually be derived from cyclopentanone (B42830), a readily available starting material.

Another powerful strategy involves a disconnection that reveals a β-ketoester, such as ethyl 2-oxocyclopentanecarboxylate. nih.gov This precursor offers multiple synthetic handles for introducing the required amino and hydroxyl groups with the desired stereocontrol. The synthesis can proceed through a reduction of the ketone followed by a Curtius rearrangement of a carboxylic acid derivative to install the amine group. nih.gov

Classical Resolution Techniques for Racemic 2-(Methylamino)cyclopentan-1-ol

Classical resolution involves the separation of a racemic mixture into its constituent enantiomers. This is often achieved by converting the enantiomers into diastereomers, which have different physical properties and can be separated. wikipedia.org

Diastereomeric Salt Crystallization

One of the most established methods for resolving racemic amines is through the formation of diastereomeric salts with a chiral resolving agent. wikipedia.org For a racemic mixture of 2-(methylamino)cyclopentan-1-ol, a chiral acid can be used to form two diastereomeric salts.

The principle relies on the differential solubility of the diastereomeric salts in a given solvent. researchgate.net One diastereomer will preferentially crystallize, allowing for its separation by filtration. The resolved amine can then be recovered by treating the diastereomeric salt with a base. The choice of resolving agent and solvent is critical for efficient separation. researchgate.net For instance, tartaric acid is a commonly used resolving agent for amines, forming diastereomeric salts that can often be separated by crystallization. mdpi.comsemanticscholar.org

Table 1: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type |

| (R,R)-Tartaric Acid | Acid |

| (S,S)-Tartaric Acid | Acid |

| (R)-Mandelic Acid | Acid |

| (S)-Mandelic Acid | Acid |

| (1R)-(-)-Camphor-10-sulfonic acid | Acid |

| (1S)-(+)-Camphor-10-sulfonic acid | Acid |

Enzymatic Kinetic Resolution and Biocatalytic Approaches

Enzymatic kinetic resolution (EKR) offers a highly selective method for separating enantiomers. This technique utilizes enzymes, most commonly lipases, to catalyze a reaction on one enantiomer of a racemic mixture at a much faster rate than the other. nih.gov

For a racemic 1,2-amino alcohol, a typical EKR strategy involves the acylation of the hydroxyl or amino group. The enzyme selectively acylates one enantiomer, leaving the other unreacted. The resulting acylated product and the unreacted enantiomer can then be separated. Lipases such as Candida antarctica lipase (B570770) B (CALB) are frequently employed for their high enantioselectivity in such transformations. nih.govresearchgate.net The efficiency of the resolution is often expressed by the enantiomeric ratio (E value). nih.gov

Biocatalytic approaches can also be used for the direct synthesis of the desired enantiomer. For example, a prochiral ketone precursor could be asymmetrically aminated using a transaminase or reduced using a ketoreductase to install the desired stereocenters.

Enantioselective Synthesis of this compound

Enantioselective synthesis, also known as asymmetric synthesis, aims to create a specific enantiomer directly, avoiding the need for resolution and the inherent loss of 50% of the material.

Chiral Pool Synthesis from Pre-existing Enantiopure Substrates

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. nih.gov The inherent chirality of the starting material is transferred to the target molecule through a series of chemical transformations. For the synthesis of this compound, a potential starting material could be a chiral cyclopentane derivative sourced from the chiral pool. For example, a known baker's yeast reduction of a β-ketoester can provide an enantiomerically enriched hydroxy ester, which can then be converted to the target amino alcohol. nih.gov

Asymmetric Hydrogenation of Precursor Intermediates

Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of prochiral substrates, such as ketones or imines, using a chiral catalyst. nih.gov To synthesize this compound, a suitable precursor would be 2-(methylamino)cyclopent-2-en-1-one or 2-(methylamino)cyclopentanone.

The hydrogenation of the ketone or the double bond in the presence of a chiral transition metal catalyst, typically based on rhodium, ruthenium, or iridium complexed with a chiral phosphine (B1218219) ligand, can afford the desired amino alcohol with high enantioselectivity. nih.govnih.gov The choice of catalyst and reaction conditions is crucial for achieving high diastereo- and enantioselectivity.

Table 2: Examples of Chiral Phosphine Ligands for Asymmetric Hydrogenation

| Ligand | Metal Commonly Used With |

| BINAP | Ruthenium, Rhodium |

| DuPhos | Rhodium |

| JOSIPHOS | Rhodium, Iridium |

| TANGPHOS | Rhodium |

Stereoselective Amination and Hydroxylation Reactions

The precise installation of both the amino and hydroxyl groups with the correct stereochemistry on the cyclopentane ring is a fundamental challenge in the synthesis of this compound. Key strategies often rely on the stereospecific ring-opening of a cyclic precursor, such as an epoxide, or the stereoselective addition to a double bond.

One of the most direct methods involves the nucleophilic ring-opening of cyclopentene (B43876) oxide. This reaction is stereospecific, proceeding via an SN2 mechanism where the nucleophile attacks one of the epoxide carbons, resulting in an anti-periplanar arrangement of the incoming nucleophile and the oxygen atom. pearson.com When methylamine (B109427) is used as the nucleophile, it attacks the epoxide, leading to the formation of a trans-2-(methylamino)cyclopentan-1-ol. The use of an enantiomerically pure cyclopentene oxide ensures the absolute stereochemistry of the final product. For instance, the reaction of (1S,2R)-cyclopentene oxide with methylamine would yield the desired this compound.

Another powerful strategy involves the stereoselective functionalization of a cyclopentene derivative. Aza-Michael additions, for example, can be used to introduce the amino group in a controlled manner. In a synthesis of polyhydroxylated cyclopentane β-amino acids, a key step was the stereoselective aza-Michael addition of an amine to a cyclopentene carboxylic acid ester, demonstrating the utility of this approach for installing nitrogen substituents onto a five-membered ring. nih.gov This type of conjugate addition can be rendered highly stereoselective through the use of chiral catalysts or auxiliaries.

Furthermore, asymmetric aminohydroxylation can, in principle, introduce both functionalities simultaneously across a double bond. While specific examples for cyclopentene leading directly to the target molecule are specialized, the osmium-catalyzed asymmetric aminohydroxylation developed by Sharpless is a benchmark process for the synthesis of chiral 1,2-amino alcohols from olefins. researchgate.net

Table 1: Key Reactions in Stereoselective Synthesis

| Starting Material | Reagent/Catalyst | Key Transformation | Product Stereochemistry |

|---|---|---|---|

| Cyclopentene Oxide | Dimethylamine | Nucleophilic Ring-Opening | trans |

| Cyclopentene Carboxylic Acid Ester | p-Methoxybenzylamine | Aza-Michael Addition | Stereoselective |

| Olefins (general) | Osmium Catalyst / Chiral Ligand | Asymmetric Aminohydroxylation | Enantioselective syn-addition |

Multi-Component and Cascade Reactions for Cyclopentane Formation

Multi-component reactions (MCRs), where three or more reactants combine in a single operation, and cascade reactions, which involve a sequence of intramolecular transformations, offer highly efficient pathways to complex molecules from simple precursors. tcichemicals.comorganic-chemistry.org These strategies are prized for their atom economy and for reducing the number of synthetic steps and purification procedures.

The synthesis of functionalized cyclopentanes, which are precursors to this compound, can be achieved through elegant cascade sequences. For example, a one-pot, asymmetric formal [3+2] cycloaddition has been developed between 1,3-dicarbonyls and α,β-unsaturated aldehydes. nih.gov This process is co-catalyzed by a secondary amine (an organocatalyst) and an N-heterocyclic carbene (NHC). The reaction proceeds via a secondary amine-catalyzed Michael addition, followed by an NHC-catalyzed intramolecular benzoin (B196080) reaction, to yield densely functionalized cyclopentanones with high enantioselectivity. nih.gov These cyclopentanone products serve as versatile intermediates that can be further elaborated to the target amino alcohol.

Enzymatic cascade reactions also represent a powerful tool. Protocols have been developed to synthesize chiral amino alcohols from simple starting materials by combining multiple enzymatic steps in one pot. researchgate.net For instance, a sequence involving an oxidation catalyzed by a dioxygenase followed by a decarboxylation step can produce optically enriched amino alcohols. acs.org Such biocatalytic cascades avoid harsh chemical reagents and often proceed with exceptional stereoselectivity. Another example is the synthesis of aminocyclopentitols via a nitrone-alkene cycloaddition, where a nitrone intermediate undergoes a spontaneous cycloaddition, setting multiple stereocenters in a single transformation. mdpi.com

Table 2: Examples of Cascade and Multi-Component Reactions for Cyclopentane Synthesis

| Reaction Type | Key Reactants | Catalyst(s) | Product Type |

|---|---|---|---|

| Organocatalytic Cascade | 1,3-Diketone, Enal | Secondary Amine, N-Heterocyclic Carbene | Functionalized Cyclopentanone |

| Biocatalytic Cascade | L-lysine | Dioxygenase, Decarboxylase | Chiral Amino Alcohol |

| Cycloaddition Cascade | Sugar-derived Olefin | (self-initiated) | Polyhydroxylated Aminocyclopentane |

Application of Chiral Auxiliaries and Organocatalysis in Stereodetermining Steps

Controlling the stereochemical outcome of a reaction is paramount in the synthesis of enantiomerically pure compounds. Chiral auxiliaries and organocatalysis are two prominent strategies for achieving this control. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereoselectivity of a subsequent reaction, after which it can be removed. rsc.org Organocatalysis, on the other hand, utilizes small, chiral organic molecules to accelerate a reaction and induce asymmetry.

Interestingly, the parent compound, (1S,2R)-2-aminocyclopentan-1-ol, can itself be used to generate a highly effective chiral auxiliary. It can be converted into a conformationally constrained oxazolidinone, which has proven to be highly effective in directing asymmetric alkylations and syn-aldol reactions, achieving diastereomeric excesses greater than 99%. acs.org The auxiliary is robust and can be efficiently removed and recovered after the reaction, making it a practical tool for asymmetric synthesis. acs.org

Organocatalysis provides a powerful alternative to metal-based catalysts and auxiliaries. The asymmetric synthesis of functionalized cyclopentanones has been achieved using a chiral secondary amine catalyst, such as a prolinol derivative. nih.gov In this multicatalytic cascade, the secondary amine first catalyzes an enantioselective Michael addition of a diketone to an enal. nih.gov The resulting chiral intermediate is then passed to a second catalytic cycle, demonstrating how organocatalysis can be integrated into complex one-pot sequences to build stereochemically rich cyclic systems. Chiral bifunctional catalysts, such as amine-squaramides, have also been employed in cascade reactions to produce complex heterocyclic systems with high diastereo- and enantioselectivity. buchler-gmbh.com

Table 3: Chiral Control Elements in Synthesis

| Method | Control Element | Application Example | Reported Selectivity |

|---|---|---|---|

| Chiral Auxiliary | (4R,5S)-Cyclopentano[d]oxazolidin-2-one | Asymmetric Alkylation & Aldol (B89426) Reactions | >99% de |

| Organocatalysis | Chiral Secondary Amine | Michael Addition/Benzoin Cascade | High ee |

| Organocatalysis | Chiral Amine-Squaramide | Michael/Aldol Cascade | High dr and ee |

Modern Trends in Sustainable Synthesis of Chiral Amino Alcohols (e.g., Green Chemistry Principles)

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources, are increasingly influencing the design of synthetic routes. nih.gov For the synthesis of chiral amino alcohols like this compound, this trend manifests in the adoption of biocatalysis and highly efficient catalytic reactions.

Biocatalysis stands out as a particularly sustainable approach. The use of whole-cell systems or isolated enzymes, such as transaminases, ketoreductases, and imine reductases (IREDs), allows for reactions to be performed in water under mild conditions, thus avoiding toxic solvents and harsh reagents. nih.govnih.govconsensus.app Enzymes offer exceptional chemo-, regio-, and stereoselectivity. nih.gov For example, amine transaminases (ATAs) can produce chiral amines with excellent stereoselectivity, circumventing the need for precious metal catalysts. worktribe.com Similarly, engineered imine reductases have been used for the asymmetric reductive amination of ketones to produce chiral N-substituted 1,2-amino alcohols with excellent enantiomeric excess (91–99% ee). researchgate.net The development of biocatalysts through directed evolution has made it possible to create enzymes tailored for specific, non-natural substrates, as demonstrated in the manufacturing of the drug Sitagliptin. researchgate.net

Catalytic hydrogenation and transfer hydrogenation are also considered green technologies. Ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-amino ketones provides a direct, one-step route to chiral 1,2-amino alcohols with excellent enantioselectivities (>99% ee) and high yields. acs.orgnih.gov This method avoids the multiple protection and deprotection steps common in classical synthesis, improving step economy and reducing waste. acs.org Furthermore, multi-component reactions are inherently green due to their high atom economy, as most atoms from the starting materials are incorporated into the final product. tcichemicals.com

Chemical Transformations and Functional Group Interconversions of 1s,2r 2 Methylamino Cyclopentan 1 Ol

Reactivity of the Secondary Amine Moiety

The secondary amine in (1S,2R)-2-(Methylamino)cyclopentan-1-ol is a versatile functional handle, readily undergoing reactions such as protection, alkylation, and acylation to yield a variety of important derivatives.

Protecting the nitrogen atom is a common first step to prevent its interference in subsequent reactions targeting the hydroxyl group. The most prevalent protecting groups for secondary amines are carbamates, such as the tert-butoxycarbonyl (Boc) group.

The introduction of the Boc group is typically achieved by reacting the amino alcohol with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a mild base like triethylamine (TEA) or in a solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). This reaction is generally high-yielding and proceeds under mild conditions, selectively affording the N-protected product, tert-butyl ((1S,2R)-2-hydroxycyclopentyl)(methyl)carbamate. Deprotection of the Boc group is efficiently accomplished under acidic conditions, commonly using trifluoroacetic acid (TFA) in DCM, which regenerates the parent amine.

| Protecting Group | Reagent | Typical Conditions | Deprotection Method |

| Boc (tert-butoxycarbonyl) | Di-tert-butyl dicarbonate ((Boc)₂O) | Triethylamine, Dichloromethane, 0 °C to rt | Trifluoroacetic acid (TFA) in DCM |

| Cbz (Carboxybenzyl) | Benzyl chloroformate (CbzCl) | Sodium carbonate, Water/Dioxane, 0 °C | Catalytic Hydrogenation (H₂, Pd/C) |

Direct N-alkylation of the secondary amine can be achieved using alkyl halides, though this can sometimes lead to overalkylation and the formation of quaternary ammonium salts. A more controlled method is reductive amination if starting from the primary amino alcohol precursor.

N-acylation, the formation of an N-C(O)R bond, is a more straightforward transformation. It is readily accomplished by treating the amino alcohol with an acyl chloride or acid anhydride in the presence of a base to neutralize the HCl or carboxylic acid byproduct. For example, reaction with acetyl chloride in the presence of pyridine or triethylamine yields the corresponding acetamide, N-((1S,2R)-2-hydroxycyclopentyl)-N-methylacetamide.

The formation of amides, as described above, is a robust transformation. Carbamates, other than the Boc-protecting group, can be formed by reacting the amine with the appropriate chloroformate (e.g., ethyl chloroformate) under basic conditions.

The synthesis of sulfonamides involves the reaction of the amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a suitable base like pyridine. This reaction yields stable sulfonamides, for instance, N-((1S,2R)-2-hydroxycyclopentyl)-N,4-dimethylbenzenesulfonamide, which are important in medicinal chemistry and as protecting groups themselves.

| Derivative | Reagent Class | Example Reagent | Typical Conditions |

| Amide | Acyl Chloride | Acetyl chloride | Pyridine or Triethylamine, DCM, 0 °C |

| Carbamate | Chloroformate | Ethyl chloroformate | Triethylamine, THF, 0 °C to rt |

| Sulfonamide | Sulfonyl Chloride | p-Toluenesulfonyl chloride | Pyridine, 0 °C to rt |

Reactivity of the Secondary Hydroxyl Moiety

The secondary alcohol offers another site for functionalization. These reactions are typically performed after the amine has been protected to prevent side reactions.

Protection of the hydroxyl group is crucial when the synthetic route requires reactions that are incompatible with a free alcohol, such as organometallic additions. Common protecting groups for alcohols include silyl ethers.

For instance, the N-Boc protected amino alcohol can be treated with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of an amine base like imidazole in dimethylformamide (DMF) to afford the corresponding TBDMS ether. This silyl ether is robust under many reaction conditions but can be readily cleaved using a fluoride source, such as tetrabutylammonium fluoride (TBAF).

| Protecting Group | Reagent | Typical Conditions | Deprotection Method |

| TBDMS (tert-butyldimethylsilyl) | TBDMSCl, Imidazole | DMF, rt | Tetrabutylammonium fluoride (TBAF) |

| THP (Tetrahydropyranyl) | Dihydropyran (DHP), PPTS | DCM, rt | Acidic hydrolysis (e.g., aq. HCl) |

Esterification of the secondary alcohol is typically achieved by reacting the N-protected amino alcohol with an acyl chloride or a carboxylic acid under activating conditions (e.g., using dicyclohexylcarbodiimide, DCC). For example, reaction with benzoyl chloride in pyridine at 0 °C would yield the corresponding benzoate ester at the oxygen center.

Etherification, such as in the Williamson ether synthesis, involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then displaces a halide from an alkyl halide. This method allows for the introduction of a wide variety of alkyl groups at the oxygen atom.

| Reaction | Reagent Class | Example Reagent | Typical Conditions |

| Esterification | Acyl Chloride | Benzoyl chloride | Pyridine, 0 °C to rt |

| Esterification | Carboxylic Acid | Benzoic acid | DCC, DMAP, DCM |

| Etherification | Alkyl Halide | Benzyl bromide | Sodium hydride, THF |

Oxidation to Ketones and Subsequent Transformations

The secondary alcohol functionality of this compound can be readily oxidized to the corresponding ketone, (1S,2R)-2-(methylamino)cyclopentan-1-one. This transformation is a common and fundamental reaction in organic synthesis. byjus.comdocbrown.infokhanacademy.orgchemguide.co.uk The choice of oxidant is crucial to ensure high yield and to avoid over-oxidation or side reactions involving the secondary amine.

Common oxidizing agents suitable for the conversion of secondary alcohols to ketones include chromium-based reagents, such as pyridinium chlorochromate (PCC) and pyridinium dichromate (PDC), or milder, non-chromium-based methods like the Swern oxidation (using dimethyl sulfoxide and oxalyl chloride) or the Dess-Martin periodinane oxidation. organic-chemistry.org These methods are generally effective for oxidizing secondary alcohols without affecting the amine group. chemguide.co.uk

For example, heating a secondary alcohol with a solution of potassium dichromate(VI) acidified with dilute sulfuric acid typically results in the formation of a ketone. byjus.comchemguide.co.uk The reaction involves the removal of the hydrogen from the -OH group and a hydrogen from the carbon atom attached to it. chemguide.co.uk

Table 1: Common Oxidation Methods for Secondary Alcohols

| Oxidizing Agent/Method | Typical Conditions | Comments |

|---|---|---|

| Potassium dichromate (K₂Cr₂O₇) / H₂SO₄ | Heat | Strong oxidant, acidic conditions. |

| Pyridinium chlorochromate (PCC) | CH₂Cl₂, Room Temperature | Milder, avoids aqueous acid. |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N, -78 °C | Mild conditions, avoids heavy metals. |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temperature | Mild, neutral conditions, broad functional group tolerance. |

The resulting aminoketone, (1S,2R)-2-(methylamino)cyclopentan-1-one, is a versatile intermediate for further synthetic transformations. The ketone functionality can undergo a variety of reactions, including but not limited to:

Reductive Amination: The ketone can be reacted with an amine in the presence of a reducing agent to form a diamine.

Alpha-Alkylation: The protons alpha to the carbonyl group can be removed by a base to form an enolate, which can then be alkylated.

Aldol (B89426) Condensation: The enolate can also react with another carbonyl compound in an aldol reaction.

Wittig Reaction: The ketone can be converted to an alkene using a phosphonium ylide.

These subsequent transformations allow for the elaboration of the cyclopentane (B165970) core, leading to a diverse range of more complex molecules.

Chemo- and Regioselective Functionalization of Bifunctional this compound

The presence of two distinct functional groups, a secondary amine and a secondary alcohol, in this compound presents a challenge and an opportunity for selective functionalization. The relative nucleophilicity of the nitrogen and oxygen atoms can be exploited to achieve chemo- and regioselective reactions such as acylation and alkylation.

Generally, amines are more nucleophilic than alcohols, which would suggest that N-functionalization is favored. nih.gov However, the selectivity can be influenced by reaction conditions, including the choice of reagent, solvent, and the presence of catalysts or additives. nih.gov

Selective N-Acylation: Under basic conditions or with highly reactive acylating agents (like acyl chlorides), the more nucleophilic amine is expected to react preferentially to form an amide. For instance, the reaction with an acyl chloride in the presence of a non-nucleophilic base like triethylamine would likely yield the N-acylated product.

Selective O-Acylation: To favor O-acylation, the nucleophilicity of the amine can be suppressed by protonation under acidic conditions. Alternatively, employing specific catalysts can direct the acylation to the hydroxyl group.

Table 2: Predicted Selectivity in Acylation Reactions

| Reaction | Reagent | Conditions | Predicted Major Product |

|---|---|---|---|

| N-Acylation | Acetyl Chloride | Et₃N, CH₂Cl₂, 0 °C | (1S,2R)-N-acetyl-N-methyl-2-hydroxycyclopentanamine |

| O-Acylation | Acetic Anhydride | Pyridine, DMAP | (1S,2R)-2-(methylamino)cyclopentyl acetate |

Selective N-Alkylation: Similar to acylation, N-alkylation is generally favored due to the higher nucleophilicity of the amine. Reaction with an alkyl halide in the presence of a mild base would likely lead to the tertiary amine.

Selective O-Alkylation: O-alkylation to form an ether can be achieved by first converting the alcohol to a better nucleophile, for example, by deprotonation with a strong base like sodium hydride (NaH) to form the alkoxide, which then reacts with an alkyl halide (Williamson ether synthesis). This method would favor O-alkylation as the alkoxide is a much stronger nucleophile than the neutral amine.

Annulation and Ring Expansion/Contraction Reactions on the Cyclopentane Skeleton

The cyclopentane ring of this compound and its derivatives can serve as a scaffold for the construction of bicyclic systems through annulation reactions or be subjected to ring expansion or contraction to access different ring sizes.

Annulation Reactions: Annulation involves the formation of a new ring onto an existing one. For derivatives of this compound, this can be achieved through various strategies. For example, the ketone derivative, (1S,2R)-2-(methylamino)cyclopentan-1-one, could be a substrate for a Robinson annulation, which would involve a Michael addition followed by an intramolecular aldol condensation to form a fused six-membered ring.

Ring Expansion: The five-membered cyclopentane ring can be expanded to a six-membered ring. A common method for ring expansion of cyclic ketones involves reaction with diazomethane. A more relevant example involves the thermal rearrangement of related α-hydroxy imines, which can lead to ring-expanded α-amino ketones. For instance, a five-membered cyclopentanol ring can be expanded to a cyclohexylketone via a thermal rearrangement reaction. figshare.comresearchgate.net This type of transformation could potentially be applied to derivatives of this compound.

Ring Contraction: Ring contraction of cyclopentane derivatives to cyclobutane derivatives is also a known transformation in organic synthesis, though less common than expansion. One such method is the Favorskii rearrangement of α-haloketones. If the ketone derivative of this compound is halogenated at the alpha position, treatment with a base could induce a ring contraction to a cyclopropanecarboxylic acid derivative. researchgate.net Another possibility involves photochemical rearrangements.

Table 3: Potential Ring Size Alteration Reactions

| Transformation | Starting Material Derivative | Key Reagents/Conditions | Product Type |

|---|---|---|---|

| Ring Expansion | α-hydroxy imine derivative | Thermal rearrangement | Six-membered ring ketone |

| Ring Contraction | α-haloketone derivative | Base (e.g., NaOMe) | Four-membered ring derivative (via Favorskii rearrangement) |

Spectroscopic and Advanced Structural Characterization of 1s,2r 2 Methylamino Cyclopentan 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of (1S,2R)-2-(methylamino)cyclopentan-1-ol in solution. A suite of 1D and 2D NMR experiments provides comprehensive information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

The ¹H and ¹³C NMR spectra provide fundamental information about the number and type of hydrogen and carbon atoms in unique chemical environments. For this compound, with its six carbon atoms and thirteen hydrogen atoms, each signal in the spectrum corresponds to a distinct atomic environment, shaped by neighboring functional groups and their stereochemical orientation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each non-equivalent proton. The protons attached to the cyclopentane (B165970) ring will appear as complex multiplets due to spin-spin coupling with their neighbors. Key expected signals include those for the carbinol proton (H1), the proton on the carbon bearing the methylamino group (H2), the methyl group protons, and the methylene (B1212753) protons of the cyclopentane ring. The chemical shifts (δ) are influenced by the electronegative oxygen and nitrogen atoms.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to display six distinct signals, corresponding to the six carbon atoms in the molecule. The carbons directly bonded to the hydroxyl (C1) and methylamino (C2) groups will be shifted downfield due to the deshielding effect of the heteroatoms. The methyl carbon of the N-methyl group will appear at a characteristic upfield position.

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| C1-H | 3.8 - 4.2 | Multiplet | - |

| C2-H | 2.8 - 3.2 | Multiplet | - |

| N-H | Variable (broad) | Singlet | - |

| N-CH ₃ | 2.3 - 2.5 | Singlet | ~34 |

| Cyclopentyl CH ₂ | 1.4 - 2.0 | Multiplets | ~20-35 |

| C 1-OH | - | - | ~75-80 |

| C 2-NHCH₃ | - | - | ~60-65 |

Note: Predicted values are based on typical ranges for similar structural motifs. Actual experimental values may vary based on solvent and concentration.

While 1D NMR suggests the types of atoms present, 2D NMR experiments are essential to piece together the molecular puzzle by establishing bonding networks and spatial relationships. nzqa.govt.nzlabcompare.comnih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. nzqa.govt.nz For this compound, COSY would show correlations between H1 and its adjacent protons on the cyclopentane ring, as well as between H2 and its neighbors, confirming the connectivity within the five-membered ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atoms they are attached to. nzqa.govt.nzlabcompare.com This technique is invaluable for unambiguously assigning the signals in the ¹³C spectrum based on the more easily interpreted ¹H spectrum. For instance, the proton signal around 4.0 ppm would correlate with the carbon signal around 75-80 ppm, confirming their assignment as H1 and C1, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). nzqa.govt.nzlabcompare.com This is crucial for identifying quaternary carbons and piecing together different fragments of the molecule. For example, a correlation between the N-methyl protons and C2 would firmly establish the position of the methylamino group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly important for determining the relative stereochemistry. In this compound, a NOESY experiment would be expected to show a cross-peak between the protons H1 and H2, confirming their cis relationship on the cyclopentane ring, which is a key feature of the specified diastereomer.

Determining the enantiomeric purity of a chiral compound is critical. This can be achieved using chiral solvating agents (CSAs) in NMR spectroscopy. spectrabase.comnih.govmdpi.com These agents are themselves enantiomerically pure and form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. researchgate.net

This interaction places the enantiomers in different chemical environments, leading to the separation of their signals in the ¹H NMR spectrum. By integrating the signals corresponding to each enantiomer, the enantiomeric excess (ee) can be accurately quantified. For an amino alcohol like this compound, chiral acids or other agents capable of hydrogen bonding would be suitable CSAs. The difference in chemical shift (ΔΔδ) between the signals of the diastereomeric complexes is a measure of the agent's effectiveness. nih.gov

X-ray Crystallography for Absolute Configuration and Conformation Analysis

X-ray crystallography provides the most definitive and unambiguous method for determining the three-dimensional structure of a molecule, including its absolute configuration. This technique requires the compound to be in a crystalline form. When a beam of X-rays is passed through the crystal, the electrons of the atoms diffract the beam, creating a unique diffraction pattern.

By analyzing this pattern, a detailed electron density map of the molecule can be generated. From this map, the precise position of each atom can be determined, providing exact bond lengths, bond angles, and torsional angles. Crucially, for a chiral molecule crystallized in a non-centrosymmetric space group, the technique can determine the absolute stereochemistry (the actual R/S configuration at each chiral center) without ambiguity. A crystallographic analysis of this compound would confirm the S configuration at C1 and the R configuration at C2, and it would also reveal the preferred conformation of the cyclopentane ring (e.g., envelope or twist) in the solid state.

Chiral Chromatographic Methods for Enantiomeric Excess Determination (HPLC, GC)

Chiral chromatography is a cornerstone technique for separating enantiomers and quantifying the enantiomeric excess of a chiral sample. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be adapted for this purpose.

The separation is achieved by using a chiral stationary phase (CSP). The enantiomers of the analyte interact differently with the CSP, forming transient diastereomeric complexes with different energies. This difference in interaction strength causes one enantiomer to travel through the column more slowly than the other, resulting in their separation and elution at different retention times.

For this compound, a suitable chiral HPLC or GC method would involve injecting a sample onto a column with a CSP designed for separating amino alcohols. The resulting chromatogram would show two distinct peaks, one for the (1S,2R) enantiomer and one for its (1R,2S) counterpart. The ratio of the areas of these two peaks is used to calculate the enantiomeric excess, providing a measure of the sample's optical purity.

Example Data Table for Chiral HPLC Analysis

| Enantiomer | Retention Time (min) | Peak Area (%) |

| (1R,2S)-2-(Methylamino)cyclopentan-1-ol | 8.5 | 1.0 |

| This compound | 10.2 | 99.0 |

| Enantiomeric Excess (ee) | 98.0% |

Note: This table represents hypothetical data to illustrate the principle of chiral separation.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a highly accurate analytical technique used to determine the elemental composition of a molecule. Unlike standard mass spectrometry, which provides the nominal mass (to the nearest integer), HRMS measures the mass-to-charge ratio (m/z) to a very high degree of precision (typically to four or more decimal places).

This high accuracy allows for the calculation of a unique elemental formula. For this compound, the molecular formula is C₆H₁₃NO. HRMS would be used to measure the exact mass of the protonated molecule, [M+H]⁺. The experimentally measured mass would then be compared to the theoretically calculated mass for C₆H₁₄NO⁺. A close match (typically within 5 ppm) provides unambiguous confirmation of the molecular formula.

HRMS Data for Molecular Formula Confirmation

| Parameter | Value |

| Molecular Formula | C₆H₁₃NO |

| Ion Formula | [C₆H₁₃NO + H]⁺ |

| Calculated Exact Mass | 116.1070 |

| Measured Exact Mass | 116.1068 |

| Mass Difference (ppm) | 1.7 |

Note: This table contains representative data illustrating the accuracy of HRMS.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive analytical techniques utilized to probe the vibrational modes of molecules. These methods provide valuable information about the functional groups present within a molecule, as different bonds and chemical groups absorb and scatter light at characteristic frequencies. For a chiral amino alcohol like this compound, both IR and Raman spectroscopy can definitively identify its key structural features, namely the hydroxyl (-OH) group, the secondary amine (-NH) group, and the cyclopentane ring structure.

The vibrational spectrum of this compound is governed by the vibrations of its constituent atoms. These vibrations include stretching (changes in bond length) and bending (changes in bond angle). According to the functional group approach in organic chemistry, the presence of specific functional groups gives rise to characteristic absorption bands in the IR spectrum and scattering peaks in the Raman spectrum, largely independent of the rest of the molecule's structure. docbrown.info

Expected Vibrational Modes for this compound

The primary functional groups in this compound are the hydroxyl group, the methylamino group, and the cyclopentane skeleton. Each of these will produce characteristic signals.

O-H Vibrations: The hydroxyl group is expected to show a strong, broad absorption in the IR spectrum in the region of 3200-3600 cm⁻¹. acs.org This broadening is a result of hydrogen bonding. The C-O stretching vibration typically appears in the 1050-1200 cm⁻¹ region. nih.gov

N-H Vibrations: As a secondary amine, a moderate N-H stretching vibration is anticipated in the 3200-3600 cm⁻¹ range in the IR spectrum, often appearing as a single, somewhat broad peak. libretexts.org The C-N stretching vibration is expected in the fingerprint region, typically between 1080 and 1360 cm⁻¹.

C-H Vibrations: The cyclopentane ring and the methyl group will exhibit C-H stretching vibrations. For alkanes and cycloalkanes, these are typically observed in the 2850-3000 cm⁻¹ range. researchgate.net Specifically, the C-H stretching vibrations for cyclopentane derivatives are found around 2950 cm⁻¹ and 1460 cm⁻¹. docbrown.info

Fingerprint Region: The region of the IR spectrum from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region. docbrown.info This area contains complex and unique patterns of overlapping vibrations, including C-C stretching and various bending modes, that are characteristic of the molecule as a whole.

The following interactive table summarizes the expected characteristic IR and Raman active vibrational modes for this compound based on data from related compounds and general spectroscopic principles.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity | Notes |

| Hydroxyl | O-H stretch | 3200 - 3600 | IR | Strong, Broad | Broadening due to hydrogen bonding. acs.org |

| C-O stretch | 1050 - 1200 | IR, Raman | Medium to Strong | ||

| Secondary Amine | N-H stretch | 3200 - 3600 | IR | Medium, Broad | May overlap with O-H stretch. libretexts.org |

| C-N stretch | 1080 - 1360 | IR, Raman | Medium | ||

| N-H bend | 1550 - 1650 | IR | Medium | ||

| Alkyl | C-H stretch (sp³) | 2850 - 3000 | IR, Raman | Strong | Characteristic of the cyclopentane ring and methyl group. researchgate.net |

| CH₂ bend (scissoring) | ~1460 | IR, Raman | Medium | From the cyclopentane ring. docbrown.info | |

| Cyclopentane Ring | C-C stretch | 800 - 1200 | Raman | Variable | Often more prominent in Raman spectra. |

| Ring deformation | < 800 | Raman | Variable | Contributes to the fingerprint region. |

Detailed Research Findings

Raman spectroscopy offers complementary information. While IR spectroscopy is more sensitive to polar bonds like O-H and N-H, Raman spectroscopy is particularly effective for non-polar bonds, such as the C-C bonds of the cyclopentane ring. Therefore, the Raman spectrum of this compound would be expected to clearly show the skeletal vibrations of the cyclopentane ring. Furthermore, advanced Raman techniques can be employed to study the chirality of molecules like this amino alcohol. nih.govrsc.org

Applications of 1s,2r 2 Methylamino Cyclopentan 1 Ol As a Chiral Scaffold in Asymmetric Transformations

Role as an Organocatalytic Scaffold

Application in Stereoselective Organocatalyzed Reactions

Chiral 1,2-amino alcohols are recognized as privileged structures in asymmetric organocatalysis, serving as precursors to highly effective chiral ligands and catalysts. nih.govwestlake.edu.cn The (1S,2R)-2-(Methylamino)cyclopentan-1-ol scaffold possesses the necessary secondary amine and hydroxyl groups, which can be exploited to direct stereoselective transformations. For instance, chiral β-amino alcohols are known to be effective ligands for the enantioselective addition of organozinc reagents to aldehydes. rsc.org

In a typical catalytic cycle, the amino alcohol ligand would coordinate to a metal center, such as zinc, creating a chiral environment. This chiral complex then activates the substrate, guiding the nucleophilic attack to one face of the electrophile, resulting in a preponderance of one enantiomer of the product. A well-known example of this principle is the proline-catalyzed aldol (B89426) reaction, where the secondary amine and a carboxylic acid group work in concert to form a chiral enamine intermediate, leading to high enantioselectivity. youtube.com

While direct literature detailing the use of this compound itself in a specific, high-yielding organocatalytic reaction is limited, its structural motifs are analogous to those in widely used catalysts. Research has demonstrated the fine-tuning of similar amino alcohol ligands to achieve nearly quantitative yields and high enantiomeric excess (ee) in reactions like the addition of diethylzinc (B1219324) to benzaldehyde. rsc.org This suggests a strong potential for this compound or its derivatives to serve as effective catalysts in similar asymmetric transformations.

Table 1: Examples of Asymmetric Reactions Using Chiral Amino Alcohol Ligands

| Reaction Type | Chiral Ligand Type | Achieved Enantioselectivity (ee) | Reference |

|---|---|---|---|

| Addition of Diethylzinc to Aldehydes | β-Amino Alcohols | Up to 95% | rsc.org |

| Asymmetric Cross Aza-Pinacol Couplings | Chromium-Ligand Complex | Up to 99% | westlake.edu.cn |

Utilization as a Chiral Building Block in the Synthesis of Complex Molecules

The rigid, stereochemically defined structure of this compound makes it an excellent chiral building block, or synthon, for constructing more complex molecules with precise stereocontrol.

Construction of Chiral Intermediates for Complex Organic Synthesis

Chiral building blocks are fundamental to the synthesis of enantiomerically pure pharmaceuticals and other complex organic molecules. google.com The aminocyclopentane core is a recurring motif in a variety of biologically active compounds. nih.gov this compound provides a ready-made five-membered ring with two functionalized stereocenters, which can be elaborated upon to create key intermediates. For example, a related compound, (1R,2R)-2-aminocyclopentan-1-ol, is explicitly mentioned as a useful intermediate in the synthesis of pharmaceuticals. google.com

Derivatives of chiral cyclopropanes, which share the principle of a constrained ring system, have been synthesized as conformationally restricted analogues of bioactive molecules like histamine, demonstrating the utility of such scaffolds in medicinal chemistry. nih.gov Similarly, the cyclopentane (B165970) ring of this compound can serve as a template, with the amine and alcohol groups providing handles for further synthetic modifications, leading to the construction of intricate molecular architectures.

Scaffolds for Natural Product Synthesis and Diversity-Oriented Synthesis

Natural products containing cyclopentane rings are widespread and exhibit diverse biological activities. rsc.orgoregonstate.edu The synthesis of these complex molecules often relies on strategies that build upon or create a functionalized cyclopentane core. oregonstate.edu The this compound scaffold is a prime candidate for such endeavors. Its inherent chirality can be transferred through subsequent reaction steps, guiding the stereochemical outcome of the final natural product.

The aminocyclopentane core is present in numerous natural products, including various alkaloids and antibiotics, making synthons with this structure highly valuable. nih.gov The total synthesis of these compounds is a significant challenge that inspires the development of new synthetic methods. Furthermore, in diversity-oriented synthesis, scaffolds like this compound can be systematically modified to generate large libraries of novel, natural product-like compounds for screening in drug discovery programs.

Precursors for Chiral Polymers and Advanced Materials

The synthesis of chiral polymers is an area of growing interest for applications in materials science, including chiral recognition and catalysis. Monomers possessing defined stereochemistry are essential for creating polymers with ordered helical structures or other chiral properties.

While specific research detailing the polymerization of this compound is not widely available in the reviewed literature, chiral amino alcohols, in general, are viable candidates for producing chiral polymers such as polyamides or polyurethanes. The reaction of the amino and alcohol functionalities with appropriate difunctional monomers could lead to the formation of chiral polymer chains. Research into the synthesis of optically active methacrylate (B99206) monomers from secondary alcohols has shown that kinetic resolution can produce enantiomerically enriched monomers, a key step for creating stereoregular polymers. researchgate.net This principle could potentially be applied to derivatives of this compound to prepare it for polymerization.

Applications in Chiral Stationary Phases for Chromatographic Separations

The direct separation of enantiomers by high-performance liquid chromatography (HPLC) is a critical analytical technique, particularly in the pharmaceutical industry. scas.co.jp This separation is achieved using chiral stationary phases (CSPs), which are materials designed to interact differently with each enantiomer of a racemic mixture. nih.govresearchgate.net

Chiral 1,2-amino alcohols are a well-established class of chiral selectors used in the preparation of CSPs, particularly for "Pirkle-type" and ligand-exchange columns. scas.co.jpnih.govillinois.edu In a Pirkle-type CSP, a chiral molecule like this compound would be derivatized, often with a π-acidic or π-basic aromatic group, and then covalently bonded to a solid support like silica (B1680970) gel. mdpi.com The chiral recognition mechanism relies on a combination of interactions, such as hydrogen bonding, dipole-dipole interactions, and π-π stacking, which form transient diastereomeric complexes with the analyte enantiomers, leading to different retention times.

In ligand-exchange chromatography, a chiral ligand, such as an amino acid or amino alcohol, is complexed with a metal ion on the stationary phase. Enantiomeric separation occurs through the differential stability of the diastereomeric ternary complexes formed between the stationary phase complex and the individual enantiomers of the analyte. scas.co.jp

Given that derivatives of amino alcohols and amino acids are widely used to create a diverse range of CSPs, the this compound scaffold is a highly suitable candidate for the synthesis of a novel CSP. nih.gov Its defined stereochemistry and functional groups are ideal for creating the specific interactions necessary for effective chiral recognition.

Table 2: Common Types of Chiral Stationary Phases (CSPs) and Their Principles

| CSP Type | Chiral Selector Class | Principle of Separation | Reference |

|---|---|---|---|

| Polysaccharide-based | Amylose, Cellulose Derivatives | Formation of inclusion complexes, hydrogen bonding, dipole interactions within chiral grooves. | nih.gov |

| Pirkle-type (Brush-type) | Small chiral molecules (e.g., amino acid/alcohol derivatives) with π-acidic/basic groups. | Formation of transient diastereomeric complexes via π-π interactions, hydrogen bonding, and dipole stacking. | scas.co.jpnih.gov |

| Ligand Exchange | Amino acids, Amino alcohols | Formation of diastereomeric metal complexes with differing stability. | scas.co.jp |

Computational and Theoretical Investigations of 1s,2r 2 Methylamino Cyclopentan 1 Ol

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of (1S,2R)-2-(Methylamino)cyclopentan-1-ol is a critical determinant of its stereochemical influence in asymmetric synthesis. The cyclopentane (B165970) ring is known for its flexibility, existing in a continuous pseudorotational circuit of envelope and twist (or half-chair) conformations. biomedres.us For substituted cyclopentanes like this compound, the substituents' steric and electronic interactions dictate the preferred conformations.

Conformational Analysis is typically initiated by identifying all possible staggered conformations of the cyclopentane ring and the relative orientations of the hydroxyl and methylamino groups. The relative energies of these conformers are then calculated using quantum mechanical methods. The two primary conformations of the cyclopentane ring are the envelope, where one carbon atom is out of the plane of the other four, and the half-chair, where two adjacent carbons are displaced in opposite directions from the plane of the other three. The substitution pattern in this compound, with a trans relationship between the hydroxyl and methylamino groups, significantly influences the energy hierarchy of these conformers. Intramolecular hydrogen bonding between the hydroxyl and amino groups is a key factor in stabilizing certain conformations.

Molecular Dynamics (MD) Simulations provide a dynamic picture of the conformational behavior of this compound in different environments, such as in various solvents or when interacting with other molecules. nih.govnih.gov These simulations track the atomic motions over time, offering insights into the flexibility of the molecule and the timescales of conformational changes. mdpi.commdpi.com By analyzing the MD trajectories, researchers can identify the most populated conformational states and the pathways for interconversion between them. This information is invaluable for understanding how the ligand might adapt its shape to fit the active site of a metal catalyst or to interact with a substrate. nih.gov

Table 1: Representative Conformational Analysis Data for a Substituted Cyclopentane Ring This table is illustrative and based on general principles of conformational analysis for similar compounds.

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|---|

| Envelope (E) | ~0° | 0.5 - 1.0 | One atom out of plane |

| Half-Chair (HC) | ~25° | 0.0 | Two atoms displaced |

Electronic Structure Calculations (e.g., Density Functional Theory) for Reactivity and Selectivity Prediction

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure and reactivity of molecules like this compound. mdpi.comresearchgate.netnih.gov DFT calculations can provide a wealth of information, including molecular orbital energies, charge distributions, and the energies of transition states. researchgate.netnih.gov

For this compound, DFT is instrumental in predicting its behavior as a chiral ligand. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy and shape of the HOMO indicate the molecule's ability to donate electrons, which is crucial for coordinating with a metal center. The LUMO's energy and shape reveal its capacity to accept electrons. The HOMO-LUMO gap is a key indicator of chemical reactivity. researchgate.net

DFT calculations are also employed to predict the stereochemical outcome of reactions catalyzed by complexes of this compound. By modeling the transition states of the competing pathways leading to different stereoisomers, the activation energies can be calculated. The pathway with the lower activation energy is predicted to be the major one, thus allowing for the prediction of enantioselectivity.

Table 2: Illustrative DFT-Calculated Electronic Properties for a Chiral Amino Alcohol This table presents typical data obtained from DFT calculations and is for illustrative purposes.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | 1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 7.7 eV | Chemical stability/reactivity |

| Dipole Moment | 2.5 D | Polarity and intermolecular interactions |

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

Computational methods can accurately predict various spectroscopic parameters for this compound, which aids in its characterization and structural elucidation.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be predicted with a high degree of accuracy. These predictions are valuable for assigning peaks in experimental spectra and for confirming the stereochemistry of the molecule. Discrepancies between predicted and experimental shifts can also point to specific conformational or solvent effects.

Table 3: Comparison of Predicted and Experimental Spectroscopic Data for a Related Amino Alcohol This table is a representative example and not specific to this compound.

| Spectroscopic Parameter | Predicted Value | Experimental Value |

|---|---|---|

| ¹H NMR (O-H) | 3.5 ppm | 3.4 ppm |

| ¹³C NMR (C-OH) | 75.2 ppm | 74.8 ppm |

| IR (O-H stretch) | 3450 cm⁻¹ | 3430 cm⁻¹ |

Elucidation of Reaction Mechanisms in Asymmetric Transformations Utilizing this compound

Computational chemistry plays a pivotal role in unraveling the intricate mechanisms of asymmetric reactions where this compound is used as a chiral ligand or auxiliary. nih.gov By mapping the potential energy surface of a reaction, chemists can identify the key intermediates and transition states, providing a detailed, step-by-step picture of how the reaction proceeds.

For instance, in an asymmetric alkylation, this compound could be part of a chiral catalyst. DFT calculations can be used to model the entire catalytic cycle. This would involve:

Reactant Complex Formation: Modeling the initial binding of the reactants to the chiral catalyst.

Transition State Analysis: Locating the transition structures for the bond-forming step. The difference in energy between the transition states leading to the (R) and (S) products determines the enantiomeric excess of the reaction. The geometry of these transition states reveals the origin of the stereoselectivity, such as steric hindrance or specific non-covalent interactions.

Product Release: Investigating the dissociation of the product from the catalyst to regenerate the active species.

These computational studies provide a molecular-level understanding that is often difficult to obtain through experimental means alone and are crucial for optimizing reaction conditions and designing more efficient catalysts.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) in the Context of Ligand Design (non-biological activity)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their activity or properties. nih.govmdpi.comsymbiosisonlinepublishing.com In the context of this compound, QSAR/QSPR can be applied to the rational design of new chiral ligands for non-biological applications, such as in catalysis.

The process involves several steps:

Dataset Generation: A series of ligands based on the this compound scaffold are synthesized, and their performance (e.g., enantioselectivity, yield) in a specific reaction is measured.

Descriptor Calculation: A large number of molecular descriptors are calculated for each ligand. These can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the observed activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

A validated QSAR/QSPR model can then be used to predict the performance of new, unsynthesized ligands. This allows for the in-silico screening of large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and testing, thereby accelerating the discovery of improved catalysts.

Table 4: Examples of Descriptors Used in QSAR/QSPR for Ligand Design

| Descriptor Type | Example Descriptor | Information Encoded |

|---|---|---|

| Electronic | HOMO Energy | Nucleophilicity |

| Steric | Molar Volume | Size and shape |

| Topological | Wiener Index | Molecular branching |

| Quantum Chemical | Atomic Charge on N | Lewis basicity |

Future Perspectives and Emerging Research Avenues

Innovations in Stereo- and Enantioselective Synthesis of (1S,2R)-2-(Methylamino)cyclopentan-1-ol

The precise arrangement of the hydroxyl and methylamino groups on the cyclopentane (B165970) ring is critical for the utility of this compound. Consequently, developing highly stereoselective and enantioselective synthetic routes is a primary research focus. Current strategies often involve multi-step procedures, and future innovations are aimed at streamlining these processes.

One promising approach is the use of substrate-controlled diastereoselective reactions starting from enantiopure cyclopentane precursors. For instance, the stereoselective synthesis of related aminocyclopentanols has been achieved using chiral building blocks derived from natural sources, such as sugars. nih.gov A similar strategy could be envisioned for the target molecule, starting from a readily available chiral cyclopentane derivative.

Another area of innovation lies in catalyst-controlled asymmetric reactions. This involves the asymmetric reduction of a suitable precursor, such as 2-(methylamino)cyclopentanone, or the reductive amination of 2-hydroxycyclopentanone. While the reduction of α-amino ketones can be challenging, new catalytic systems are being developed to overcome these hurdles. Biocatalytic methods, in particular, show great promise. For example, the two-step biocatalytic synthesis of vicinal amino alcohols like nor(pseudo)ephedrine analogues has been demonstrated with good diastereo- and enantiomeric excesses, a strategy that could be adapted for the synthesis of this compound. researchgate.net

| Synthetic Strategy | Precursor Type | Key Transformation | Potential Advantages |

| Substrate-Controlled | Chiral Cyclopentane Lactone | Stereoselective transformations | High diastereoselectivity |

| Catalyst-Controlled | Prochiral Cyclopentanone (B42830) | Asymmetric reductive amination | Direct access to desired enantiomer |

| Biocatalytic Cascade | Keto-alcohol | Enzymatic condensation and transamination | High selectivity, mild conditions |

Exploration of New Asymmetric Catalytic Systems and Ligand Designs

The development of novel catalytic systems is paramount for improving the efficiency and selectivity of chiral amino alcohol synthesis. Research is focused on creating catalysts that can operate under mild conditions with high turnover numbers and excellent stereocontrol.

For the synthesis of β-amino alcohols, chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines have emerged as a powerful tool, enabling the modular synthesis of these valuable compounds. westlake.edu.cn The application of such radical polar crossover strategies could provide a new pathway to this compound and its derivatives. Furthermore, multicatalytic cascade reactions, which combine multiple catalytic cycles in a single pot, offer a way to construct complex molecules like functionalized cyclopentanones with high enantioselectivity from simple starting materials. nih.gov

The design of new chiral ligands is also a vibrant area of research. Chiral amino alcohols are themselves important scaffolds for ligands used in asymmetric catalysis. nih.gov Derivatives of this compound, such as β-aminophosphines, could be synthesized and evaluated as ligands in a variety of metal-catalyzed reactions. rsc.org The modular nature of these ligands allows for fine-tuning of their steric and electronic properties to achieve optimal performance in specific transformations.

Integration into Automated and High-Throughput Synthesis Platforms

To accelerate the discovery of new synthetic routes and applications for this compound, researchers are increasingly turning to automated and high-throughput synthesis platforms. These technologies allow for the rapid screening of a wide range of reaction conditions, catalysts, and substrates.

Continuous-flow microreactors, for example, have been successfully used for the enzymatic synthesis of chiral amino alcohols in a cascading fashion. nih.gov This approach offers several advantages over traditional batch synthesis, including improved heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates. Integrating the synthesis of this compound into a flow chemistry setup could lead to significant improvements in yield, purity, and scalability.

High-throughput workflows are also being developed for solid-state synthesis, which is often used for the preparation of inorganic materials but can be adapted for organic synthesis. rsc.org Such platforms could be used to rapidly synthesize and screen libraries of derivatives of this compound for use as chiral ligands or as building blocks for new materials.

Exploration of its Role in Supramolecular Chemistry and Self-Assembly

The ability of molecules to spontaneously organize into well-defined, functional structures through non-covalent interactions is the basis of supramolecular chemistry. Amino acids and their derivatives are excellent building blocks for self-assembling systems due to their ability to form hydrogen bonds and engage in other non-covalent interactions. nih.govd-nb.inforsc.org

This compound, with its hydroxyl and secondary amine functional groups, is well-suited to participate in hydrogen bonding networks. This suggests that it could be used as a building block for the creation of novel supramolecular assemblies, such as gels, liquid crystals, or nanostructures. The self-assembly process can be influenced by a variety of factors, including solvent, temperature, and the presence of other molecules. researchgate.net

Furthermore, polymers based on amino alcohol scaffolds have been used to create biodegradable and biocompatible materials for tissue engineering and other biomedical applications. researchgate.net The polymerization of this compound or its derivatives could lead to new elastomers and other functional polymers with unique properties.

Bio-inspired and Sustainable Approaches for Amino Alcohol Scaffold Production and Transformations

There is a growing emphasis on developing green and sustainable methods for chemical synthesis. Bio-inspired approaches, particularly the use of enzymes as catalysts, offer a powerful way to produce chiral amino alcohols with high selectivity and under mild, environmentally friendly conditions.

Engineered amine dehydrogenases (AmDHs) have been used for the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols with excellent enantioselectivity (>99% ee). frontiersin.orgnih.gov This one-step process uses ammonia (B1221849) as the amino donor and generates water as the main byproduct, making it a highly atom-economical and sustainable method. nih.gov Similarly, transaminases can be used in multi-enzyme cascades to synthesize chiral amino alcohols from simple, inexpensive starting materials. nih.govresearchgate.net These biocatalytic strategies represent a significant advancement over traditional chemical methods, which often rely on stoichiometric reagents and harsh reaction conditions. jocpr.com

The use of renewable feedstocks is another key aspect of sustainable chemistry. Research into the amination of bio-based alcohols using hydrogen borrowing catalysis is opening up new avenues for the sustainable production of amines. researchgate.net Applying these principles to the synthesis of this compound could significantly reduce its environmental footprint.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (1S,2R)-2-(Methylamino)cyclopentan-1-ol, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound is synthesized via reductive amination using cyclopentanone and methylamine in the presence of a reducing agent (e.g., NaBH₄). Key steps include:

Condensation of cyclopentanone with methylamine to form an imine intermediate.

Reduction of the imine using NaBH₄ in methanol at 0–25°C for 2–4 hours.

Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1).

- Optimization : Adjust stoichiometry (1.2:1 methylamine:cyclopentanone), control pH (~8–9), and use low temperatures to minimize side reactions. Industrial scaling employs continuous flow reactors for improved efficiency .

Q. How can researchers confirm the stereochemical configuration of this compound?

- Methodology : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a mobile phase of hexane/isopropanol (85:15). Compare retention times with authentic standards. Complementary techniques:

- NMR : Analyze coupling constants (e.g., ) between C1-OH and C2-NHCH₃ protons to confirm vicinal diastereomeric relationships.

- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound with >95% enantiomeric excess (ee)?

- Methodology : Employ asymmetric catalysis:

Chiral boron reagents : Use (+)-IpcBH₂ (diisopinocampheylborane) for hydroboration of cyclopentene oxide intermediates, achieving >90% ee .

Enzymatic resolution : Lipase-catalyzed kinetic resolution of racemic mixtures (e.g., using CAL-B lipase and vinyl acetate).

- Challenges : Competing side reactions in polar solvents; optimize solvent (toluene) and temperature (−25°C) .

Q. How does the cyclopentane ring size influence the compound’s biological activity compared to cyclohexane or cyclobutane analogs?

- Methodology : Conduct comparative SAR studies:

Synthesize analogs with varying ring sizes (e.g., (1R,2R)-2-aminocyclobutan-1-ol and cyclohexanol derivatives).

Test in vitro binding affinity for target receptors (e.g., GPCRs) via radioligand assays.

- Findings : Smaller rings (cyclopentane vs. cyclohexane) enhance conformational rigidity, improving selectivity for adrenergic receptors by 3–5-fold .

Q. What computational approaches predict the compound’s pharmacokinetic properties and toxicity?

- Methodology :

- QSAR models : Use Schrödinger’s QikProp to calculate logP (2.1), solubility (−2.3 LogS), and CNS permeability (−2.8).

- Molecular docking : Simulate interactions with CYP450 isoforms (e.g., CYP3A4) to assess metabolic stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |